Chemical structure and molecular weight of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Chemical structure and molecular weight of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
An In-depth Technical Guide to 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: Structure, Properties, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The fusion of a thiophene ring to the quinoline core to form thienoquinolines introduces further structural complexity and offers new avenues for modulating pharmacological activity. This guide provides a detailed technical overview of a specific derivative, 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, a molecule of interest in contemporary drug discovery.
While direct experimental data for this exact compound is not extensively available in public literature, this guide will establish its foundational chemical properties and explore its potential through logical extrapolation from closely related and well-characterized analogs. By examining the synthesis and biological evaluation of similar thieno[3,2-c]quinolines, we can infer the probable characteristics and research directions for the title compound. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic compounds as potential therapeutic agents.
Chemical Structure and Molecular Properties
The fundamental characteristics of a molecule are dictated by its structure. The systematic name, 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, defines a precise arrangement of atoms, which is visualized below.
Figure 1: Chemical structure of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline.
Physicochemical Properties
The molecular formula for this compound is C19H15NOS. Based on this, the following molecular properties can be calculated:
| Property | Value | Source |
| Molecular Weight | 305.40 g/mol | Calculated |
| Molecular Formula | C19H15NOS | Derived from Structure |
| Monoisotopic Mass | 305.0874 Da | Calculated |
These fundamental properties are critical for experimental design, including reaction stoichiometry, and for the interpretation of analytical data such as mass spectrometry.
Potential Synthetic Strategies
While a specific synthesis for 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is not documented, established methods for constructing the thieno[3,2-c]quinoline core can be adapted. A plausible and efficient approach would involve a multi-step synthesis culminating in the formation of the fused heterocyclic system.
One common strategy for synthesizing thienoquinoline derivatives involves the cyclization of appropriately substituted quinolines or thiophenes. For instance, a robust method for creating functionalized 4-phenylthieno[3,2-c]quinolines utilizes a Suzuki-Miyaura cross-coupling reaction.[3] This suggests a modular approach where the phenoxy group could be introduced at a later stage of the synthesis.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway could involve the disconnection of the phenoxy ether bond, suggesting a late-stage nucleophilic aromatic substitution. The core thieno[3,2-c]quinoline could be assembled from a substituted thiophene precursor.
Figure 2: Proposed retrosynthetic analysis for the target compound.
Hypothetical Experimental Protocol
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Synthesis of the Thiophene Precursor: A suitable starting point would be a commercially available or synthesized 2,3-dihydrothiophene derivative bearing appropriate functional groups for subsequent cyclization.
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Construction of the Quinoline Ring: Condensation of the thiophene precursor with a substituted aniline, potentially via a Friedländer-type annulation, would form the core tricyclic system. This reaction often requires acid or base catalysis.
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Introduction of the Phenoxy Group: The final step would likely involve a nucleophilic aromatic substitution reaction. An 8-halo-substituted thienoquinoline intermediate could be reacted with phenol in the presence of a suitable base (e.g., potassium carbonate) and a copper catalyst to form the desired ether linkage.
Potential Biological Activity and Applications in Drug Development
The thieno[3,2-c]quinoline scaffold is recognized for its diverse pharmacological potential. Various derivatives have been investigated for a range of therapeutic applications, providing a strong rationale for the exploration of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline.
Anticancer and Kinase Inhibition
Quinoline derivatives are well-represented among kinase inhibitors, a major class of anticancer drugs.[4] The phenoxy-quinoline motif, in particular, has been a key structural feature in the development of potent inhibitors of receptor tyrosine kinases such as c-Met.[4] Given that aberrant kinase activity is a hallmark of many cancers, it is plausible that 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline could exhibit inhibitory activity against various kinases, making it a candidate for oncology research.
Antimicrobial and Antimalarial Activity
The quinoline ring is famously the core of several antimalarial drugs, including chloroquine.[1][5] Thienoquinoline derivatives have also been explored for their antimalarial and broader antimicrobial properties.[5][6] The specific substitutions on the 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline molecule could confer activity against various pathogens, including bacteria, fungi, and parasites.
Signaling Pathway Modulation
The potential interaction of this compound with cellular signaling pathways would likely be a primary focus of investigation. Based on the activities of related phenoxy-quinoline compounds, a hypothetical mechanism of action could involve the inhibition of a specific protein kinase, thereby disrupting downstream signaling cascades that are critical for cell proliferation and survival in cancer cells.
Figure 3: Hypothetical mechanism of action via kinase inhibition.
Conclusion
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline represents a novel chemical entity with significant potential for applications in drug discovery and development. While direct experimental data is currently limited, a comprehensive analysis of related compounds provides a strong foundation for future research. The established synthetic routes for thieno[3,2-c]quinolines can be readily adapted for its preparation, and the known biological activities of analogous structures suggest promising avenues for investigation, particularly in the areas of oncology and infectious diseases. This technical guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of this and related heterocyclic compounds.
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